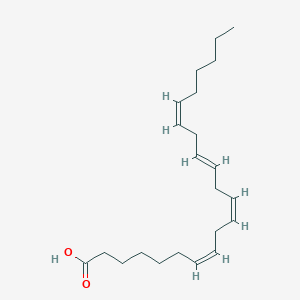
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid with a unique structure characterized by four double bonds at specific positions. This compound is part of the omega-3 fatty acid family, which is known for its significant health benefits and roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction is followed by a series of hydrogenation and dehydrogenation steps to introduce the necessary double bonds at the correct positions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as fish oil or algae. The extracted oil undergoes purification processes, including molecular distillation and chromatography, to isolate the desired fatty acid. These methods ensure high purity and yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at specific positions through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its anti-inflammatory and cardioprotective properties.
Industry: Utilized in the production of nutritional supplements and functional foods.
Mecanismo De Acción
The mechanism by which (7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators, such as resolvins and protectins, which play roles in resolving inflammation and protecting tissues from damage.
Comparación Con Compuestos Similares
Similar Compounds
(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid: Another omega-3 fatty acid with six double bonds.
(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Uniqueness
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate inflammation and its role in maintaining cell membrane integrity make it a valuable compound in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C22H36O2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9+,13-12-,16-15- |
Clave InChI |
TWSWSIQAPQLDBP-MLFLMRJSSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



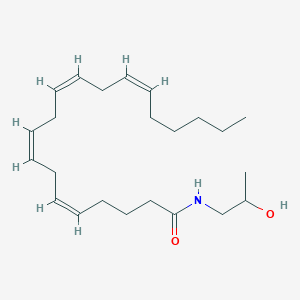
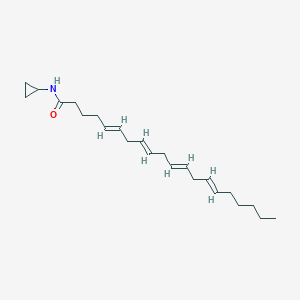
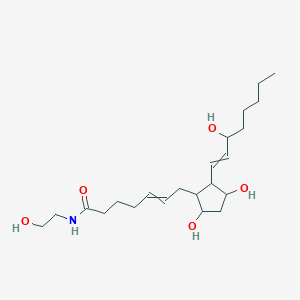

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
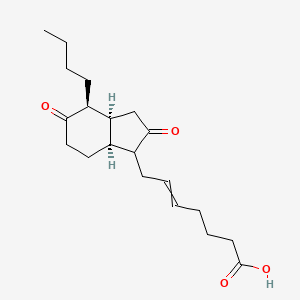


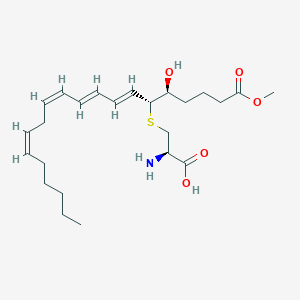
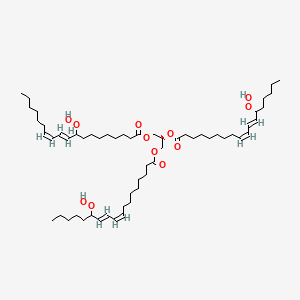

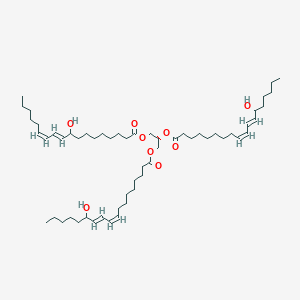
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
